
1,1'-Bicyclohexyl, 2-methyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bicyclohexyl, 2-methyl-, cis- is an organic compound with the molecular formula C₁₃H₂₄ and a molecular weight of 180.3297 g/mol . This compound is a stereoisomer, specifically the cis-isomer, of 2-methyl-1,1’-bicyclohexyl . It is characterized by the presence of two cyclohexyl rings connected by a single carbon-carbon bond, with a methyl group attached to one of the cyclohexyl rings in the cis configuration.
Preparation Methods
The synthesis of 1,1’-Bicyclohexyl, 2-methyl-, cis- can be achieved through various synthetic routes. One common method involves the alkylation of bicyclohexyl with a methylating agent under controlled conditions . Industrial production methods typically involve the use of catalysts to facilitate the reaction and improve yield. The reaction conditions often include elevated temperatures and pressures to ensure the complete conversion of reactants to the desired product .
Chemical Reactions Analysis
1,1’-Bicyclohexyl, 2-methyl-, cis- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents like lithium aluminum hydride , and substituting agents like halogens . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1’-Bicyclohexyl, 2-methyl-, cis- has several scientific research applications:
Chemistry: It is used as a model compound in studies of stereochemistry and conformational analysis.
Biology: The compound is used in research to understand the interactions of cyclic hydrocarbons with biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Bicyclohexyl, 2-methyl-, cis- involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces . These interactions can affect the conformation and function of biological molecules, leading to various biochemical effects . The pathways involved in these interactions are often studied to understand the compound’s effects on biological systems .
Comparison with Similar Compounds
1,1’-Bicyclohexyl, 2-methyl-, cis- can be compared with other similar compounds such as:
- 2-methyl-1,1’-bicyclohexyl (low boiling isomer)
- 1,1’-Bicyclohexyl, 2-methyl-, trans-
- 2-Methylbicyclohexyl
These compounds share similar structural features but differ in their stereochemistry and physical properties. The cis-isomer is unique in its specific spatial arrangement, which can influence its reactivity and interactions compared to its trans counterpart .
Properties
CAS No. |
66324-47-8 |
|---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
1-cyclohexyl-2-methylcyclohexane |
InChI |
InChI=1S/C13H24/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h11-13H,2-10H2,1H3 |
InChI Key |
SRCQYSQCKOUHTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


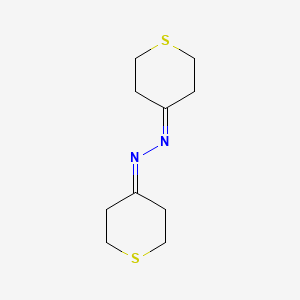
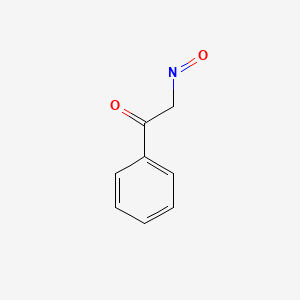
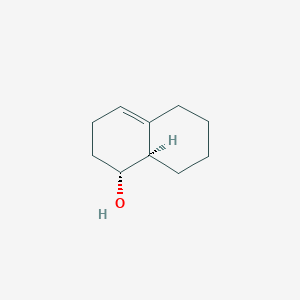
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
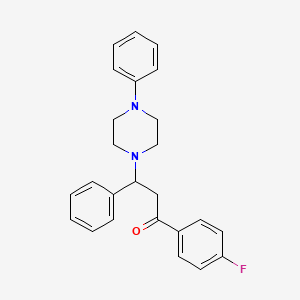
![Thieno[2,3-b]furan](/img/structure/B14668842.png)

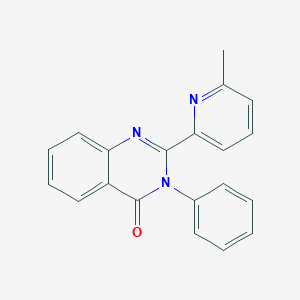
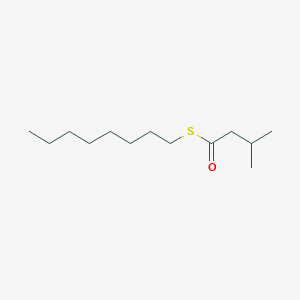
![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)
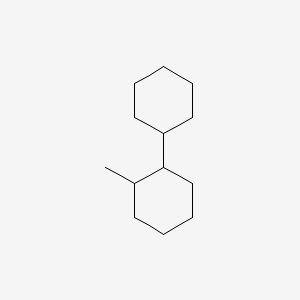
![methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14668862.png)

